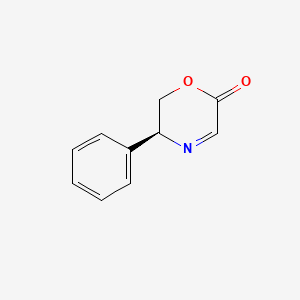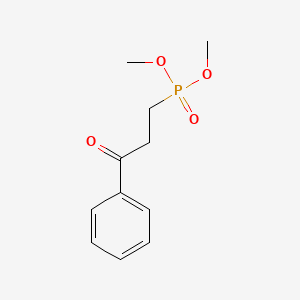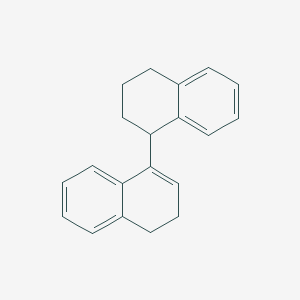
(d-Val22)-big endothelin-1 fragment(16-38)(human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(d-Val22)-big endothelin-1 fragment(16-38)(human) is a synthetic peptide derived from the endothelin-1 protein, which is a potent vasoconstrictor. This fragment is specifically designed to study the biological activities and mechanisms of endothelin-1, particularly in human systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (d-Val22)-big endothelin-1 fragment(16-38)(human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions. Common deprotecting agents include trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Chemical Reactions Analysis
Types of Reactions
(d-Val22)-big endothelin-1 fragment(16-38)(human) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis during peptide synthesis.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified biological activities.
Scientific Research Applications
(d-Val22)-big endothelin-1 fragment(16-38)(human) is utilized in various scientific research fields:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of endothelin-1 in cellular processes and signaling pathways.
Medicine: Exploring therapeutic potentials in cardiovascular diseases, as endothelin-1 is a key regulator of vascular tone.
Industry: Developing diagnostic tools and assays for endothelin-1-related conditions.
Mechanism of Action
The compound exerts its effects by interacting with endothelin receptors, primarily ETA and ETB. These receptors are G-protein-coupled receptors that mediate various cellular responses, including vasoconstriction, cell proliferation, and fibrosis. The binding of (d-Val22)-big endothelin-1 fragment(16-38)(human) to these receptors activates downstream signaling pathways, such as the phospholipase C (PLC) pathway, leading to increased intracellular calcium levels and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
Endothelin-1 (1-15), amide, human: A shorter fragment of endothelin-1 with distinct biological activities.
Ac-[DTrp16] Endothelin-1 (16-21), human: Another modified fragment used for studying endothelin-1 functions.
Uniqueness
(d-Val22)-big endothelin-1 fragment(16-38)(human) is unique due to its specific sequence and modifications, which allow for targeted studies of endothelin-1’s role in human physiology. Its ability to selectively interact with endothelin receptors makes it a valuable tool for dissecting the molecular mechanisms underlying endothelin-1’s effects.
Properties
Molecular Formula |
C119H180N32O33 |
|---|---|
Molecular Weight |
2586.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126)/t62-,63-,64+,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92+,93-,94-,95-,96-,97-/m0/s1 |
InChI Key |
CXASSAGAFULBLQ-YIXINZAHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CNC=N8)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)

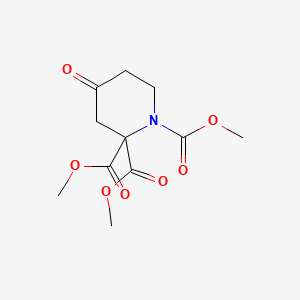
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
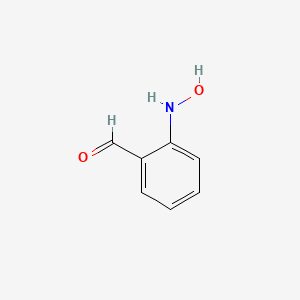
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)

